Bienvenue dans la boutique en ligne BenchChem!

Razpipadon

G-protein biased agonism β-arrestin recruitment D1 dopamine receptor

Razpipadon (developmental codes CVL-871, PF-06669571, PW-0464) is a synthetic, non-catechol, orally bioavailable small-molecule partial agonist at dopamine D1 and D5 receptors with a molecular formula of C₁₉H₁₇F₂N₃O₄ and a molecular weight of 389.4 g/mol. Originated by Pfizer and advanced by Cerevel Therapeutics (now AbbVie), Razpipadon is currently under Phase 2 clinical investigation for dementia-related apathy and has received FDA Fast Track designation for this indication.

Molecular Formula C19H17F2N3O4
Molecular Weight 389.4 g/mol
CAS No. 1643489-35-3
Cat. No. B8201825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRazpipadon
CAS1643489-35-3
Molecular FormulaC19H17F2N3O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=C(C=CC=N2)OC(F)F)C3=C(C(=O)NC(=O)N3C)C
InChIInChI=1S/C19H17F2N3O4/c1-10-9-12(27-17-14(28-18(20)21)5-4-8-22-17)6-7-13(10)15-11(2)16(25)23-19(26)24(15)3/h4-9,18H,1-3H3,(H,23,25,26)
InChIKeyZXIPVZWZRQCIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Razpipadon (CAS 1643489-35-3) – A Selective Dopamine D1/D5 Partial Agonist for Dementia-Related Apathy Research and Procurement


Razpipadon (developmental codes CVL-871, PF-06669571, PW-0464) is a synthetic, non-catechol, orally bioavailable small-molecule partial agonist at dopamine D1 and D5 receptors with a molecular formula of C₁₉H₁₇F₂N₃O₄ and a molecular weight of 389.4 g/mol [1]. Originated by Pfizer and advanced by Cerevel Therapeutics (now AbbVie), Razpipadon is currently under Phase 2 clinical investigation for dementia-related apathy and has received FDA Fast Track designation for this indication [2]. The compound belongs to a novel series of non-catechol D1R agonists specifically designed to achieve a modest level of partial agonism that modulates neural networks governing motivation and apathy-related behaviors in neurodegenerative diseases [3]. Its distinguishing pharmacological signature is complete G-protein signaling bias with no detectable β-arrestin recruitment at the D1 receptor [4].

Why Razpipadon Cannot Be Substituted with Other D1/D5 Partial Agonists in Research Procurement


Although Razpipadon and its closest structural analog Tavapadon share the same pyrimidine-2,4-dione core scaffold and both exhibit nanomolar affinity for D1/D5 receptors, they diverge in three critical dimensions that preclude interchangeable use: (1) signaling bias—Razpipadon is a complete G-protein-biased ligand with undetectable β-arrestin recruitment, whereas Tavapadon retains partial β-arrestin activity (EC₅₀ 68 nM in the β-arrestin2 assay) [1][2]; (2) clinical indication specificity—Razpipadon is developed exclusively for dementia-related apathy and has demonstrated pro-motivational effects in humans, an indication not targeted by Tavapadon, which is in Phase 3 for Parkinson's disease motor symptoms [3]; and (3) chemical structure—Razpipadon possesses a difluoromethoxy substituent on the pyridine ring (enabling fluorine-mediated hydrogen bonds with S198⁵.⁴² and S202⁵.⁴⁶) versus Tavapadon's trifluoromethyl group, resulting in distinct binding interactions with the D1R orthosteric pocket [4]. These differences in signaling pathway engagement, clinical target population, and molecular recognition render Razpipadon a distinct research tool and therapeutic candidate that cannot be functionally replaced by in-class analogs.

Razpipadon Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparator Data


Complete G-Protein Bias vs. Tavapadon's Partial β-Arrestin Activity – A Signaling Selectivity Differentiator

Razpipadon (PW0464, compound 24) exhibits complete G-protein signaling bias at the human D1 receptor with no detectable β-arrestin recruitment activity, in contrast to its closest structural analog Tavapadon, which retains partial β-arrestin agonism. In the Gs-cAMP accumulation assay in HEK293 cells, Razpipadon achieves an EC₅₀ of 5.3 ± 1.0 nM with an efficacy (Emax) of 104 ± 2% relative to dopamine [1]. In the parallel arrestin-TANGO assay, Razpipadon demonstrates no activity (NA), confirming complete functional selectivity for G-protein over β-arrestin pathways [1]. By comparison, Tavapadon ((Rac)-PF-06649751) displays both Gs-cAMP activity (EC₅₀ = 0.8 nM) and partial β-arrestin2 recruitment (EC₅₀ = 68 nM) [2]. Bias factors could not be calculated for Razpipadon due to the complete absence of β-arrestin activity, whereas the unbiased agonist compound 19 (PW0441) from the same series yields a bias factor of 1.28 [1]. The structural basis for this differential signaling was resolved by cryo-EM: Razpipadon lacks the π-π stacking interaction with Phe288 and the hydrogen bond with Ser107 in TM3 that are present in unbiased agonists, and its difluoromethoxy substituent forms unique fluorine-mediated contacts with S198⁵.⁴² and S202⁵.⁴⁶ [3].

G-protein biased agonism β-arrestin recruitment D1 dopamine receptor functional selectivity receptor desensitization

Dementia-Related Apathy Indication with FDA Fast Track Designation – No Other D1/D5 Agonist Targets This Condition

Razpipadon is the only D1/D5 partial agonist in clinical development specifically for dementia-related apathy, an indication for which it received FDA Fast Track designation in June 2021 [1]. This contrasts with Tavapadon, which is in Phase 3 clinical trials exclusively for Parkinson's disease motor symptoms (early- and late-stage PD) [2], and PF-06412562, which was evaluated for cognitive impairment in schizophrenia and advanced Parkinson's disease [3]. Razpipadon's clinical program includes a randomized, double-blind, placebo-controlled Phase 2a trial (NCT04958031) evaluating safety, tolerability, and pharmacodynamics in subjects with dementia-related apathy, with dosing of 1.0 mg oral tablets once daily for up to 85 days [4]. The Phase 2 trial was completed in February 2025 across sites in Canada and the US [5]. No other D1/D5-targeting investigational agent or approved drug has been positioned for this specific neuropsychiatric indication. The therapeutic rationale is grounded in the compound's demonstrated pro-motivational effects: Razpipadon has been shown to increase willingness to exert effort for rewards in human subjects, providing a direct pharmacodynamic bridge between D1/D5 partial agonism and apathy symptom modulation [6].

dementia-related apathy neuropsychiatric symptoms FDA Fast Track D1/D5 partial agonist clinical differentiation

Non-Catechol Difluoromethoxy Scaffold vs. Tavapadon's Trifluoromethyl Group – Molecular Recognition and Desensitization Profile

Razpipadon and Tavapadon are structurally distinguished by a single key substitution on the pyridine ring: Razpipadon bears a difluoromethoxy group (-O-CHF₂) whereas Tavapadon carries a trifluoromethyl group (-CF₃) [1][2]. This difference, while subtle at the chemical formula level (C₁₉H₁₇F₂N₃O₄ vs. C₁₉H₁₆F₃N₃O₃), produces distinct molecular recognition patterns at the D1 receptor orthosteric pocket. Cryo-EM structural studies reveal that Razpipadon's difluoromethoxy oxygen and fluorine atoms form specific hydrogen-bond interactions with serine residues S198⁵.⁴² and S202⁵.⁴⁶ in transmembrane helix 5 (TM5), a binding mode not shared by Tavapadon's trifluoromethyl group which lacks the oxygen-mediated contact [3]. Critically, the non-catechol scaffold of Razpipadon (shared with Tavapadon) impairs β-arrestin recruitment and reduces receptor desensitization compared to catechol-based D1 agonists such as dopamine, SKF-38393, and A-77636 [4]. In rodent behavioral models, non-catechol D1R agonists from this series demonstrated sustained efficacy without the tachyphylaxis observed with catechol agonists, consistent with reduced desensitization through minimal β-arrestin engagement [4]. Within this class, Razpipadon achieves the most complete G-protein bias (zero β-arrestin activity) versus Tavapadon which retains partial β-arrestin agonism [5].

non-catechol D1 agonist structure-activity relationship receptor desensitization fluorine-mediated binding cryo-EM structure

Human Pro-Motivational Pharmacodynamic Effect – Demonstrated in Effort-Based Decision-Making Tasks

Razpipadon has demonstrated a pharmacodynamic effect unique among D1/D5 partial agonists: it increases willingness to exert effort for rewards in human subjects, as evidenced by performance on effort-based decision-making tasks [1][2]. This pro-motivational effect directly addresses the core symptom domain of apathy—defined as diminished goal-directed behavior and reduced willingness to expend effort—that is the primary therapeutic target in dementia-related apathy. While Tavapadon has demonstrated motor symptom reduction in Parkinson's disease patients (measured by MDS-UPDRS Part III scores significantly reduced from baseline up to 12 hours after a single 9 mg dose and after three weeks of multiple doses) [3], no analogous pro-motivational or anti-apathetic pharmacodynamic signal has been reported for Tavapadon or other D1/D5 agonists in clinical testing. The Phase 1 PD study of Razpipadon (NCT02565628) assessed motor endpoints and found the primary pharmacodynamic endpoint did not meet pre-specified criteria for significant improvement, consistent with Razpipadon's optimized partial agonism being tailored for motivational rather than motor circuitry [4]. The compound's modest level of partial agonism (65% intrinsic activity at D1, 81% at D5) was specifically designed by Cerevel to achieve therapeutic modulation of apathy-related neural networks without the full receptor activation that drives motor effects [5].

effort-based decision-making apathy motivation D1 receptor human pharmacodynamics translational biomarker

Phase 1 Pharmacokinetic Profile in Parkinson's Disease Patients – Tolerability and Once-Daily Oral Dosing

In a Phase 1, double-blind, placebo-controlled multiple ascending dose study in subjects with idiopathic Parkinson's disease (NCT02565628), Razpipadon (PF-06669571) demonstrated a favorable pharmacokinetic and tolerability profile supporting once-daily oral dosing [1]. Twenty subjects were randomized and 19 completed the study. Maximum plasma concentrations (Cmax) were reached at 3.35 h and 3.19 h post-dose on day 1 and day 7, respectively. Geometric mean Cmax and AUC₀₋₂₄ on day 7 were 92.51 ng/mL and 1626 ng·h/mL, respectively, following titration from 1 mg to 3 mg over 7 days [1]. The most common adverse events were nausea (2 subjects each in the PF-06669571 and placebo groups), with no permanent discontinuations or dose reductions due to adverse events, and no notable safety concerns [1]. By comparison, Tavapadon (PF-06649751) Phase 1 data from 63 PD patients showed single doses up to 9 mg and multiple doses of 5, 15, or 25 mg once daily for three weeks, with the most common AEs being headache, abnormal dreams, dizziness, and vomiting; 11 of 50 patients did not complete the multiple-dose trial, and QT interval prolongation was observed with single doses [2]. While cross-study comparisons of PK parameters must be interpreted cautiously due to differing dose ranges, the Razpipadon Phase 1 study established a well-tolerated dose range without QT prolongation signals, supporting its advancement into Phase 2 dementia-related apathy trials [3].

pharmacokinetics Phase 1 clinical trial Cmax AUC oral bioavailability tolerability

Optimal Research and Procurement Application Scenarios for Razpipadon Based on Quantitative Differentiation Evidence


Investigating Pure G-Protein Signaling at D1R Without β-Arrestin Confounding

Razpipadon is the only D1/D5 partial agonist with demonstrated complete G-protein bias (zero β-arrestin activity in the TANGO assay). Researchers studying D1R-mediated cAMP signaling independent of arrestin-mediated desensitization or arrestin-dependent transcriptional responses should select Razpipadon over Tavapadon (which retains β-arrestin2 EC₅₀ of 68 nM) or the unbiased agonist PW0441 (compound 19). The complete signaling bias eliminates confounding from arrestin pathway crosstalk, enabling clean dissection of Gs-mediated mechanisms in neuronal signaling, synaptic plasticity, and transcriptional regulation [1][2].

Preclinical and Clinical Research on Apathy and Motivational Deficits in Neurodegenerative Disorders

Razpipadon is uniquely positioned for studies targeting apathy—a prevalent and debilitating neuropsychiatric symptom in Alzheimer's disease, frontotemporal dementia, and Parkinson's disease. The compound's demonstrated pro-motivational effect in human effort-based decision-making tasks, combined with its FDA Fast Track designation for dementia-related apathy, makes it the reference standard for translational research programs investigating D1/D5-mediated motivation circuitry. No other D1/D5 agonist has a validated human pro-motivational pharmacodynamic signal or an active clinical program in this indication [3][4].

Cryo-EM and Structural Biology Studies of Biased GPCR Signaling

Razpipadon (PW0464) is one of only two non-catechol D1R agonists for which a high-resolution cryo-EM structure of the agonist-bound D1R-Gs signaling complex has been solved (PDB 7CKY). The structural data reveal a unique binding mode in which the difluoromethoxy group forms fluorine-mediated contacts with S198⁵.⁴² and S202⁵.⁴⁶ while the compound lacks the Ser107 and Phe288 interactions associated with β-arrestin coupling. This makes Razpipadon an essential tool compound for structural biology laboratories studying the molecular determinants of biased agonism at class A GPCRs, particularly in comparative studies with Tavapadon-bound D1R structures [5][6].

Tool Compound for Differentiating D1/D5-Mediated Motivational vs. Motor Circuitry

Razpipadon and Tavapadon exhibit divergent pharmacodynamic profiles in humans despite nearly identical D1/D5 receptor intrinsic activity values (65%/81%). Razpipadon modulates motivational circuitry (effort-based decision-making) without significant motor effects in PD patients, while Tavapadon produces robust motor improvements. This pharmacological dissociation makes Razpipadon the tool compound of choice for studies designed to functionally dissociate D1/D5-mediated motivational pathways from motor pathways, using the Razpipadon/Tavapadon pair as a chemical biology probe set to interrogate region-specific or signaling-bias-dependent dopaminergic function [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Razpipadon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.